molecular formula C21H16N4O2S B270104 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone

1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone

货号 B270104
分子量: 388.4 g/mol
InChI 键: URGVCMSMBJNMIC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone, also known as TAK-063, is a novel small molecule compound that has been developed as a potential treatment for schizophrenia. It belongs to the class of drugs known as selective phosphodiesterase 10A (PDE10A) inhibitors, which are believed to modulate the activity of dopamine and cAMP signaling pathways in the brain.

作用机制

The mechanism of action of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone is not fully understood, but it is believed to act as a selective inhibitor of PDE10A, an enzyme that regulates the levels of cyclic nucleotides in the brain. By inhibiting PDE10A, 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone is thought to enhance the activity of dopamine and cAMP signaling pathways, which are known to play a role in the pathophysiology of schizophrenia.
Biochemical and Physiological Effects:
1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone has been shown to increase the levels of cAMP and cGMP in the striatum and cortex of rats, which suggests that it is able to effectively inhibit PDE10A in vivo. In addition, 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone has been shown to increase the release of dopamine in the prefrontal cortex and striatum of rats, which is consistent with its proposed mechanism of action.

实验室实验的优点和局限性

One advantage of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone is that it is a highly selective inhibitor of PDE10A, with minimal off-target effects. This makes it a useful tool for studying the role of PDE10A in various physiological and pathological processes. However, one limitation of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

未来方向

There are several future directions for research on 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone. One area of interest is the potential therapeutic applications of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone beyond schizophrenia, such as in the treatment of depression and anxiety disorders. Another area of interest is the development of more potent and selective PDE10A inhibitors that may have improved efficacy and tolerability. Finally, further research is needed to better understand the mechanism of action of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone and its effects on various signaling pathways in the brain.

合成方法

The synthesis of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone involves several steps, starting with the reaction of 4-phenoxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol to form the corresponding thioester intermediate. This intermediate is then reacted with 2-bromoethyl ethyl ketone in the presence of a base to yield the final product, 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone. The overall yield of this process is approximately 20%, and the purity of the product is typically greater than 98%.

科学研究应用

1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone has been extensively studied in preclinical models of schizophrenia, and has shown promising results in improving cognitive and negative symptoms associated with the disease. In addition, 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have broader therapeutic potential beyond schizophrenia. Several clinical trials have been conducted to evaluate the safety and efficacy of 1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone in humans, with mixed results.

属性

产品名称

1-(4-phenoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone

分子式

C21H16N4O2S

分子量

388.4 g/mol

IUPAC 名称

1-(4-phenoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C21H16N4O2S/c26-20(15-28-21-22-23-24-25(21)17-7-3-1-4-8-17)16-11-13-19(14-12-16)27-18-9-5-2-6-10-18/h1-14H,15H2

InChI 键

URGVCMSMBJNMIC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4

规范 SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。